molecular formula C12H16BrClN2O B12285837 (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride

(R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride

Katalognummer: B12285837
Molekulargewicht: 319.62 g/mol
InChI-Schlüssel: JZDFGXYFNZJDHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a bromophenyl group, and an amino group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the bromophenyl group and the amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and quantity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride is unique due to its specific structural features, such as the azetidine ring and bromophenyl group

Eigenschaften

Molekularformel

C12H16BrClN2O

Molekulargewicht

319.62 g/mol

IUPAC-Name

2-amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H

InChI-Schlüssel

JZDFGXYFNZJDHF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.